molecular formula C17H13F3N4O4S B4864103 3-AMINO-N~2~-(4-METHOXY-2-NITROPHENYL)-4-METHYL-6-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE

3-AMINO-N~2~-(4-METHOXY-2-NITROPHENYL)-4-METHYL-6-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE

Cat. No.: B4864103
M. Wt: 426.4 g/mol
InChI Key: DAKLRRKCXWNOHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-AMINO-N~2~-(4-METHOXY-2-NITROPHENYL)-4-METHYL-6-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structural features, including a trifluoromethyl group, a nitrophenyl group, and a thieno[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-AMINO-N~2~-(4-METHOXY-2-NITROPHENYL)-4-METHYL-6-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The reaction conditions often require heating and the presence of a primary amine to facilitate the formation of the thieno[2,3-b]pyridine core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as solvent-free reactions, stirring without solvent at elevated temperatures, and fusion methods are employed to streamline the synthesis process . These methods are designed to minimize waste and reduce production costs while maintaining the integrity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-AMINO-N~2~-(4-METHOXY-2-NITROPHENYL)-4-METHYL-6-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions to form corresponding nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines and thiols . Reaction conditions often involve controlled temperatures and pressures to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted thienopyridines. These products can be further utilized in the synthesis of more complex molecules with potential biological activities.

Scientific Research Applications

3-AMINO-N~2~-(4-METHOXY-2-NITROPHENYL)-4-METHYL-6-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-AMINO-N~2~-(4-METHOXY-2-NITROPHENYL)-4-METHYL-6-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structural features enable it to bind to these targets, modulating their activity and leading to various biological effects . The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-AMINO-N~2~-(4-METHOXY-2-NITROPHENYL)-4-METHYL-6-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE lies in its combination of a trifluoromethyl group, a nitrophenyl group, and a thienopyridine core. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

3-amino-N-(4-methoxy-2-nitrophenyl)-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4O4S/c1-7-5-11(17(18,19)20)23-16-12(7)13(21)14(29-16)15(25)22-9-4-3-8(28-2)6-10(9)24(26)27/h3-6H,21H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAKLRRKCXWNOHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=C(C=C(C=C3)OC)[N+](=O)[O-])N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-AMINO-N~2~-(4-METHOXY-2-NITROPHENYL)-4-METHYL-6-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
3-AMINO-N~2~-(4-METHOXY-2-NITROPHENYL)-4-METHYL-6-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE
Reactant of Route 3
3-AMINO-N~2~-(4-METHOXY-2-NITROPHENYL)-4-METHYL-6-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
3-AMINO-N~2~-(4-METHOXY-2-NITROPHENYL)-4-METHYL-6-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
3-AMINO-N~2~-(4-METHOXY-2-NITROPHENYL)-4-METHYL-6-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
3-AMINO-N~2~-(4-METHOXY-2-NITROPHENYL)-4-METHYL-6-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE

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